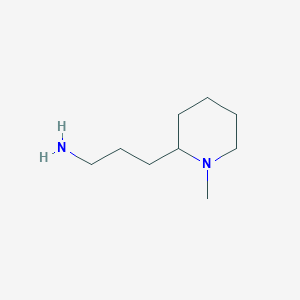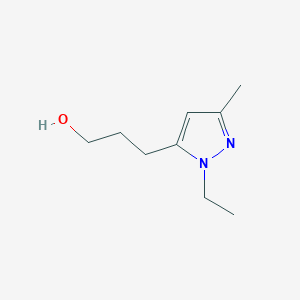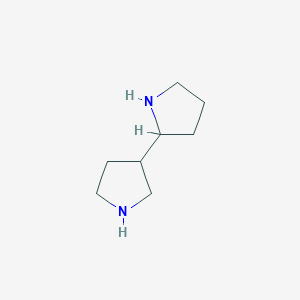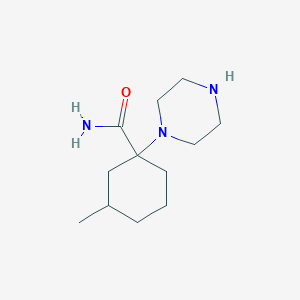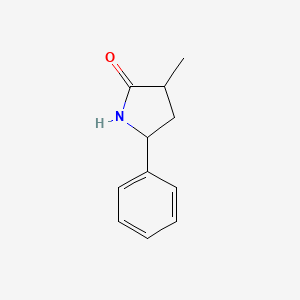
3-Methyl-5-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C11H13NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidine ring substituted with a methyl group at the third position and a phenyl group at the fifth position. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are used to make the process more practical and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrrolidinones, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methyl-5-phenylpyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a methyl and a phenyl group on the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(12-11(8)13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
KNSQRZWCARGZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
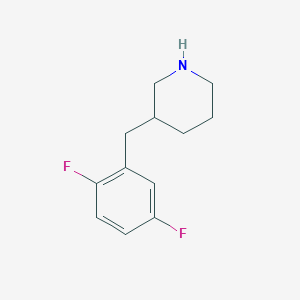
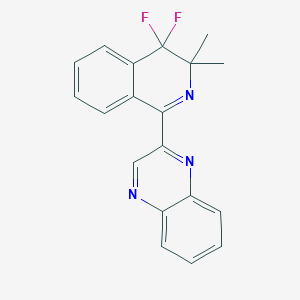
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)

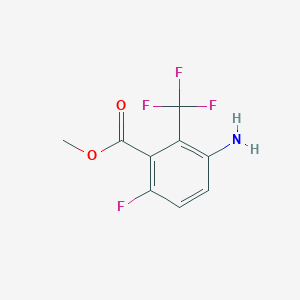
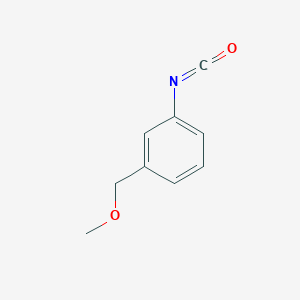
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
